molecular formula C14H20O3 B038664 3-Hydroxyadamantan-1-yl methacrylate CAS No. 115372-36-6

3-Hydroxyadamantan-1-yl methacrylate

Cat. No. B038664
Key on ui cas rn: 115372-36-6
M. Wt: 236.31 g/mol
InChI Key: OOIBFPKQHULHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08846295B2

Procedure details

1.4 g of the above obtained polymer was dissolved in 18.9 g of PGMEA in a round bottom flask. To the polymer solution approximately 40 mg of p-toluenesulfonic acid was added. After the acid was dissolved, 1.7 g of 1-methoxycyclohexene, 1.1 g of 2-methoxypropene and 0.5 g of dihydropyrane were added to the solution. The reaction was carried out at room temperature for a few days until the solution was clear. The reaction was then quenched with 5 g of basic active aluminum oxide. The quenched solution was filtered through 0.2 μm filter into a glass bottle.
[Compound]
Name
above obtained polymer
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3]C=1.CO[C:14]1[CH2:19]CCC[CH:15]=1.[CH3:20][O:21][C:22]([CH3:24])=[CH2:23].[O:25]1C=CCCC1.[CH3:31][CH:32]([O:36]C(C)=O)[CH2:33]OC>>[C:20]([O:21][C:22]12[CH2:3][CH:4]3[CH2:5][CH:6]([CH2:31][C:32]([OH:36])([CH2:33]3)[CH2:23]1)[CH2:24]2)(=[O:25])[C:14]([CH3:19])=[CH2:15]

Inputs

Step One
Name
above obtained polymer
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
18.9 g
Type
reactant
Smiles
CC(COC)OC(=O)C
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
COC1=CCCCC1
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(=C)C
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CCCC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After the acid was dissolved
WAIT
Type
WAIT
Details
The reaction was carried out at room temperature for a few days until the solution
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 5 g of basic active aluminum oxide
FILTRATION
Type
FILTRATION
Details
The quenched solution was filtered through 0.2 μm
FILTRATION
Type
FILTRATION
Details
filter into a glass bottle

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.